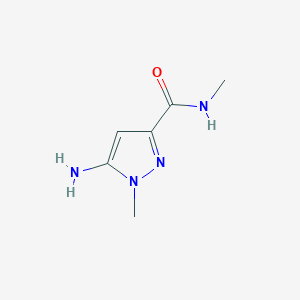![molecular formula C26H26N4O2S B2696055 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1243021-18-2](/img/no-structure.png)
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
BenchChem offers high-quality 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tumor Activity
The compound has demonstrated promising anti-tumor effects against several cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i exhibited excellent activity with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it showed potent inhibition of c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Blood Coagulation Factor Xa Inhibition
While not directly related to cancer, this compound shares structural similarities with apixaban (BMS-562247), a highly potent and selective inhibitor of blood coagulation factor Xa. Investigating its potential in this context could be valuable .
HIV-1 Integrase Inhibition
Fourteen derivatives of 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been synthesized and evaluated using an HIV-1 Integrase Assay Kit. Exploring the inhibitory effects of our compound in this context may yield interesting findings .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid, which is then coupled with N-(1-phenylethyl)piperidine-3-carboxamide to form the final product.", "Starting Materials": [ "4-chloro-2-nitroaniline", "phenylacetic acid", "thiophene-2-carboxylic acid", "piperidine", "ethyl chloroformate", "phenethylamine", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid", "a. React 4-chloro-2-nitroaniline with thiophene-2-carboxylic acid in the presence of sodium hydride and triethylamine in N,N-dimethylformamide to form 4-chloro-2-nitro-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "b. Reduce the nitro group using palladium on carbon and hydrogen gas to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "c. Protect the amino group using acetic anhydride and sodium acetate in dichloromethane to form 4-acetamido-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine.", "d. Hydrolyze the acetamide group using hydrochloric acid to form 4-amino-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "e. Decarboxylate the carboxylic acid group using sodium hydroxide in methanol to form 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid.", "Step 2: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid", "a. React 4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylic acid with piperidine in the presence of triethylamine and ethyl chloroformate in dichloromethane to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid.", "Step 3: Synthesis of 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide", "a. React 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-piperidine-3-carboxylic acid with phenethylamine in the presence of triethylamine and N,N-dimethylformamide to form 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide." ] } | |
Numéro CAS |
1243021-18-2 |
Nom du produit |
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
Formule moléculaire |
C26H26N4O2S |
Poids moléculaire |
458.58 |
Nom IUPAC |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C26H26N4O2S/c1-17(18-9-4-2-5-10-18)27-24(31)20-13-8-14-30(15-20)26-28-22-21(19-11-6-3-7-12-19)16-33-23(22)25(32)29-26/h2-7,9-12,16-17,20H,8,13-15H2,1H3,(H,27,31)(H,28,29,32) |
Clé InChI |
WEMJKTWQANYJAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)
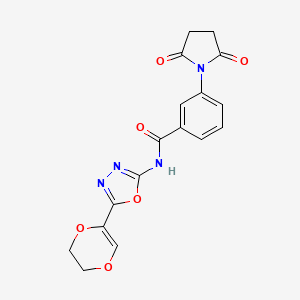
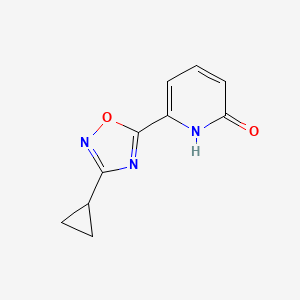
![ethyl 2-[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoate](/img/structure/B2695979.png)
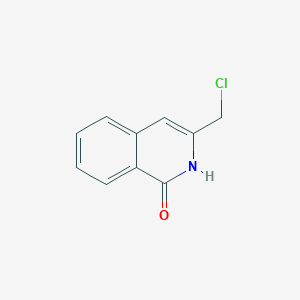
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)
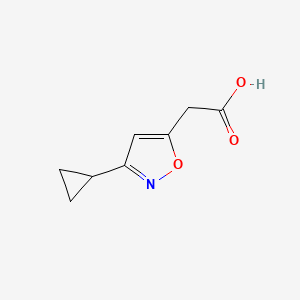
![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)
![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)
![7-Hydroxy-5-azaspiro[2.4]heptan-4-one](/img/structure/B2695993.png)
![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)
